molecular formula C20H15F3O7 B254608 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid

2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid

Numéro de catalogue B254608
Poids moléculaire: 424.3 g/mol
Clé InChI: RFGLQRVBSOYGLK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid, also known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for cardiovascular diseases, such as hypercholesterolemia and atherosclerosis. ETC-1002 has shown promise in preclinical studies and has entered clinical trials.

Mécanisme D'action

2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid works by inhibiting ATP citrate lyase (ACL), an enzyme involved in the production of cholesterol and fatty acids. By inhibiting ACL, 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid reduces the production of LDL cholesterol and triglycerides, which are major risk factors for cardiovascular diseases. 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid also activates AMP-activated protein kinase (AMPK), which plays a key role in regulating lipid metabolism and glucose homeostasis. The dual mechanism of action of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid makes it a promising therapeutic agent for cardiovascular diseases.
Biochemical and Physiological Effects:
2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has been shown to reduce LDL cholesterol levels by up to 30% in preclinical models. 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid also reduces triglyceride levels and increases HDL cholesterol levels. In addition, 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has been shown to have anti-inflammatory effects and improve endothelial function. These effects are likely due to the inhibition of ACL and activation of AMPK.

Avantages Et Limitations Des Expériences En Laboratoire

2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has also been extensively studied in preclinical models, making it a well-characterized compound. However, 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. In addition, the dual mechanism of action of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid may make it difficult to study the specific effects of each mechanism.

Orientations Futures

There are several future directions for research on 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid. One direction is to further investigate the mechanism of action of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid, particularly the activation of AMPK. Another direction is to study the effectiveness of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid in clinical trials, particularly in patients with hypercholesterolemia and atherosclerosis. In addition, there may be potential for 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid in other disease areas, such as diabetes and cancer, which are also associated with dysregulated lipid metabolism.

Méthodes De Synthèse

The synthesis of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid involves several steps, including the condensation of 2-ethoxyphenol with 2,4-dihydroxybenzaldehyde, followed by the cyclization of the resulting compound with trifluoroacetic anhydride. The final step involves the esterification of the resulting compound with chloroacetic acid. The synthesis of 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has been optimized to produce high yields and purity.

Applications De Recherche Scientifique

2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has been extensively studied in preclinical models, including animal models of hypercholesterolemia and atherosclerosis. In these studies, 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has been shown to reduce LDL cholesterol levels and inhibit the development of atherosclerotic lesions. 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid has also been shown to have anti-inflammatory effects and improve endothelial function. These findings suggest that 2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid may have potential as a therapeutic agent for cardiovascular diseases.

Propriétés

Nom du produit

2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid

Formule moléculaire

C20H15F3O7

Poids moléculaire

424.3 g/mol

Nom IUPAC

2-[3-(2-ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid

InChI

InChI=1S/C20H15F3O7/c1-2-27-13-5-3-4-6-14(13)29-18-17(26)12-8-7-11(28-10-16(24)25)9-15(12)30-19(18)20(21,22)23/h3-9H,2,10H2,1H3,(H,24,25)

Clé InChI

RFGLQRVBSOYGLK-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)O)C(F)(F)F

SMILES canonique

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3)OCC(=O)O)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.